1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H14N2O2S. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-methoxypyridine-2-amine with a thiolane derivative under specific conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the imino-thiolanone structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: Another imino compound with a similar structure but different functional groups.
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: A compound with a methoxypyridine moiety, used in different research contexts.
Uniqueness
1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its specific combination of a methoxypyridine ring and an imino-thiolanone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(4-methoxypyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9-4-5-11-10(8-9)12-15(13)6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
AOKFDBANDOMPLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)N=S2(=O)CCCC2 |
Origin of Product |
United States |
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